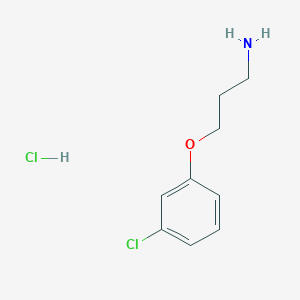

3-(3-Chlorophenoxy)propylamine hcl

Description

3-(3-Chlorophenoxy)propylamine HCl is a substituted propylamine derivative featuring a chlorophenoxy group attached to the propylamine backbone. The compound’s structure comprises a three-carbon chain (propylamine) with a 3-chlorophenoxy substituent at the terminal carbon, forming a secondary amine hydrochloride salt. This chlorinated aromatic ether moiety likely enhances lipophilicity and influences receptor-binding interactions compared to aliphatic analogs.

Properties

IUPAC Name |

3-(3-chlorophenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11;/h1,3-4,7H,2,5-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCLRTVBBXBQRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenoxy)propylamine hydrochloride typically involves the reaction of 3-chlorophenol with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-chlorophenol is replaced by the amine group of 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chlorophenoxy)propylamine hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenoxy)propylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Phenoxy derivatives with different substituents on the phenyl ring.

Scientific Research Applications

3-(3-Chlorophenoxy)propylamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenoxy)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(3-Chlorophenoxy)propylamine HCl can be contextualized by comparing it to the following analogs:

Substituent Effects on Antiproliferative Activity

Propylamine derivatives with aromatic or heterocyclic substituents exhibit varied anticancer activity depending on substituent type and position:

- Morpholine substituents (e.g., compound 9a) significantly boost potency and selectivity in head and neck squamous cell carcinoma (HNSCC) models, suggesting that electron-rich heterocycles optimize target engagement . Nitric oxide-releasing propylamine analogs (e.g., PAPA/NO) operate via a distinct mechanism (NO-mediated cytostasis), highlighting functional group-dependent pathways .

Physicochemical Properties

Aromatic substituents profoundly alter physical properties:

- Key Insights: Chlorophenoxy and fluorophenoxy analogs exhibit higher boiling points and logP values than aliphatic derivatives (e.g., 3-(Methylthio)propylamine), correlating with stronger van der Waals interactions . Fluoxetine, a trifluoromethyl-phenoxy propylamine, demonstrates how electron-withdrawing groups (e.g., -CF₃) enhance bioavailability and central nervous system penetration .

Q & A

Q. What are the recommended methods for synthesizing 3-(3-Chlorophenoxy)propylamine HCl with high purity?

A nucleophilic substitution reaction between 3-chlorophenol and 3-chloropropylamine under basic conditions (e.g., NaOH) is commonly employed, followed by treatment with HCl to form the hydrochloride salt. Reaction progress can be monitored via thin-layer chromatography (TLC), and purification achieved through recrystallization using polar aprotic solvents like methanol or ethanol. Ensure inert atmosphere conditions to prevent oxidation of the amine group .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Structural confirmation requires 1H/13C NMR to identify aromatic protons (δ 6.8–7.4 ppm) and the propylamine backbone. FTIR can verify the C-Cl stretch (~750 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical, with UV detection at 254 nm. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 216.07) .

Q. What safety precautions are essential when handling this compound in the laboratory?

The compound is classified as Skin Corrosion/Irritant Category 1 (H314) . Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid inhalation of dust. Emergency measures include rinsing skin/eyes with water for 15 minutes. Store in airtight containers away from oxidizers .

Q. How is the partition coefficient (LogP) experimentally determined, and what does it indicate?

The shake-flask method (octanol/water system) is standard. A LogP of 2.25 (experimental) suggests moderate lipophilicity, indicating potential for crossing biological membranes. This guides solvent selection for solubility studies (e.g., DMSO > methanol > water) .

Advanced Research Questions

Q. How does the LogP value influence experimental design for solubility and formulation studies?

The LogP of 2.25 indicates preferential solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) over water. For in vitro assays, pre-dissolve in DMSO (<1% v/v) to avoid precipitation. In formulation, consider lipid-based carriers or cyclodextrin complexes to enhance bioavailability .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points)?

Discrepancies may arise from impurities or varying experimental conditions (e.g., heating rates, pressure). Use differential scanning calorimetry (DSC) for precise melting/boiling point determination. Cross-reference synthesis protocols (e.g., solvent purity, crystallization methods) from multiple sources .

Q. How can computational modeling predict interactions with biological targets like serotonin receptors?

Molecular docking (AutoDock Vina) using crystal structures of 5-HT1A/2A receptors can identify binding affinities. Validate predictions with radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A). Structural analogs like duloxetine ( ) provide mechanistic insights .

Q. What methodologies elucidate metabolic pathways in in vitro models?

Incubate with human liver microsomes and NADPH cofactors. Analyze metabolites via LC-HRMS (Q-TOF) with fragmentation patterns. Compare to known pathways of phenoxypropylamine derivatives, noting phase I (oxidation) and phase II (glucuronidation) modifications .

Q. How can stress testing under varying pH/temperature conditions inform stability protocols?

Expose the compound to pH 1–13 buffers and temperatures (25–60°C) for 24–72 hours. Monitor degradation via HPLC-UV/PDA , identifying byproducts (e.g., hydrolyzed chlorophenol). Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions .

Q. What purification techniques optimize yield while minimizing byproducts?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates amine derivatives. For scale-up, recrystallization in ethanol/water (1:3 v/v) achieves >98% purity. Monitor for common impurities like unreacted 3-chlorophenol via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.